molecular formula C9H7NO B12891234 2-Formyl-3-methylbenzonitrile

2-Formyl-3-methylbenzonitrile

Cat. No.: B12891234
M. Wt: 145.16 g/mol
InChI Key: GKGFKMQIBYSGEI-UHFFFAOYSA-N
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Description

2-Formyl-3-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, featuring both a formyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzonitrile using Vilsmeier-Haack reaction conditions, which typically include the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring cost-effectiveness and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: 2-Carboxy-3-methylbenzonitrile.

    Reduction: 2-Formyl-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-3-methylbenzonitrile involves its reactivity due to the presence of both the formyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The formyl group is electrophilic, making it susceptible to nucleophilic attack, while the nitrile group can undergo reduction or hydrolysis under appropriate conditions .

Comparison with Similar Compounds

    Benzonitrile: Lacks the formyl and methyl groups, making it less reactive in certain contexts.

    3-Methylbenzonitrile: Lacks the formyl group, affecting its reactivity and applications.

    2-Formylbenzonitrile:

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

2-formyl-3-methylbenzonitrile

InChI

InChI=1S/C9H7NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,6H,1H3

InChI Key

GKGFKMQIBYSGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C=O

Origin of Product

United States

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